Physical and chemical properties of 12-Hydroxystearic acid-d5.
Physical and chemical properties of 12-Hydroxystearic acid-d5.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 12-Hydroxystearic acid-d5, a deuterated analog of 12-Hydroxystearic acid. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.
Introduction
12-Hydroxystearic acid-d5 is the deuterium-labeled version of 12-Hydroxystearic acid.[1] Stable heavy isotopes are incorporated into drug molecules primarily for use as tracers in quantitative analyses during the drug development process.[1] Deuteration has garnered attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1][2] 12-Hydroxystearic acid itself is a saturated hydroxy fatty acid found in various natural sources and is utilized in a range of industrial applications, including the production of lubricants, cosmetics, and coatings.[3] In a biological context, it is recognized as a plant and bacterial xenobiotic metabolite.[4]
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | 12-Hydroxyoctadecanoic acid-d5 | N/A |
| Synonyms | 12-HSA-d5 | [5] |
| Molecular Formula | C₁₈H₃₁D₅O₃ | [1] |
| Molecular Weight | 305.51 g/mol | [1][2] |
| CAS Number | 2468637-39-8 | [1] |
| Appearance | White to cream-colored solid (estimated) | [6] |
| Melting Point | 72 - 77 °C (estimated for non-deuterated form) | [6] |
| Boiling Point | > 300 °C (estimated for non-deuterated form) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform (B151607) (estimated for non-deuterated form) | [7][8] |
Experimental Protocols
The analysis of 12-Hydroxystearic acid-d5, particularly in biological matrices, typically involves chromatographic separation followed by mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques.[6][9]
Sample Preparation and Derivatization for GC-MS Analysis
Due to the low volatility of fatty acids, a derivatization step is necessary for GC-MS analysis.[5][9] This process converts the fatty acid into a more volatile ester, most commonly a fatty acid methyl ester (FAME).[5]
Protocol: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol is suitable for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids in a sample.[5]
-
Sample Preparation: Place the dried lipid extract (containing 12-Hydroxystearic acid-d5) into a screw-capped glass tube with a PTFE liner.[5]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the sample.[5]
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.[5]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of a non-polar solvent (e.g., hexane (B92381) or heptane).[5]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge briefly to separate the phases.[5]
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.[5]
LC-MS Analysis of Deuterated Fatty Acids
LC-MS offers the advantage of analyzing fatty acids without the need for derivatization, although derivatization can be used to enhance sensitivity.[10][11]
Protocol: Direct Analysis by HPLC-ESI-MS
This protocol is adapted from a method for the quantification of deuterium-labeled fatty acids in plasma.[2]
-
Sample Hydrolysis: For samples containing esterified fatty acids, perform an alkaline hydrolysis to release the free fatty acids.[2]
-
Neutralization and Quenching: Neutralize the hydrolyzed sample and quench the reaction.[2]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of 12-Hydroxystearic acid-d5 in a biological sample using an internal standard method.
Caption: General workflow for quantitative analysis of 12-Hydroxystearic acid-d5.
Metabolic Pathway
While specific signaling pathways involving 12-Hydroxystearic acid are not well-defined, its biotransformation into valuable lactones by microorganisms is a known metabolic process.[14] The following diagram illustrates the proposed conversion of 12-Hydroxystearic acid to γ-dodecalactone by yeast, a process involving the β-oxidation cycle.[14][15]
Caption: Proposed metabolic pathway of 12-Hydroxystearic acid to γ-dodecalactone.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC [pmc.ncbi.nlm.nih.gov]
